(7E,9Z)-beta-Ionylidene acetaldehyde
Description
Contextualization within Retinoid and Carotenoid Chemical Biology
The chemical biology of retinoids and carotenoids is fundamentally linked to the unique structural motif of the β-ionone ring. Carotenoids are C40 tetraterpenoids, with prominent examples like β-carotene containing two β-ionone rings. mdpi.comresearchgate.net In biological systems, these molecules serve as precursors to vitamin A and its derivatives (retinoids). nih.gov The enzymatic cleavage of provitamin A carotenoids, such as the symmetrical cleavage of β-carotene by the enzyme β-carotene-15,15′-dioxygenase (BCO1), yields retinal (a C20 compound), which is the aldehyde form of vitamin A. nih.govnih.gov
Beta-Ionylidene acetaldehyde (B116499) is classified as a C15 apocarotenoid, meaning it is derived from the oxidative cleavage of a carotenoid at a position other than the central double bond. It contains the essential structural components of a retinoid precursor: the β-ionone ring and a polyunsaturated side chain. nih.gov While retinoids are C20 compounds, the C15 framework of beta-ionylidene acetaldehyde represents a core building block that is structurally analogous to the cyclohexenyl ring and a portion of the polyene chain found in vitamin A. nih.gov This structural relationship places it squarely within the chemical biology of this compound class, not as a direct biological effector in the same manner as retinoic acid, but as a fundamental molecular scaffold for synthetic and research purposes.
Significance as a Pivotal Intermediate in Biosynthetic and Synthetic Pathways
The primary significance of (7E,9Z)-beta-ionylidene acetaldehyde in academic and industrial research lies in its role as a key intermediate for the chemical synthesis of vitamin A and other critical retinoids. google.com Its C15 structure is strategically elaborated in multi-step syntheses to construct the full C20 carbon skeleton of target molecules like tretinoin (B1684217) (all-trans-retinoic acid) and isotretinoin (B22099) (13-cis-retinoic acid), which have significant dermatological applications. google.comacs.org
The synthetic utility of beta-ionylidene acetaldehyde stems from the reactivity of its aldehyde functional group, which allows for carbon chain extension through various olefination reactions. For instance, processes often involve the condensation of beta-ionylidene acetaldehyde with other reagents to build the remainder of the polyene chain. acs.org An efficient commercial process for isotretinoin, for example, starts from beta-ionylidene acetaldehyde. acs.org
Furthermore, specific isomers like this compound are crucial for preparing specific retinoic acid derivatives. usbio.netchemicalbook.com Its defined stereochemistry is exploited to control the geometry of the final retinoid product. The compound is also used to synthesize isotopically labeled retinoids, which are invaluable tools for studying the metabolism and mechanism of action of vitamin A and its derivatives. nih.govpharmaffiliates.com
A common synthetic route to beta-ionylidene acetaldehyde itself starts from β-ionone (a C13 ketone). The synthesis involves extending the side chain by two carbons, often through a reaction like the Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate to yield an ester, followed by reduction to the corresponding alcohol (β-ionylidene ethanol) and subsequent oxidation with an agent like manganese dioxide to furnish the desired aldehyde. google.comacs.org
Stereochemical Nomenclature and Isomeric Considerations of Ionylidene Acetaldehyde Systems
The polyene side chain of beta-ionylidene acetaldehyde contains two double bonds whose geometry gives rise to multiple stereoisomers. The nomenclature for these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, designated as E (entgegen, opposite) and Z (zusammen, together) to describe the configuration at each double bond. The numbering of the carbon chain follows the convention used for carotenoids and retinoids, starting from the β-ionone ring.
The two key double bonds in the side chain are at the C7 and C9 positions. This leads to four possible planar isomers. The specific isomer, this compound, has an E configuration at the C7-C8 double bond and a Z configuration at the C9-C10 double bond. The control and characterization of this stereochemistry are paramount in synthetic chemistry, as the isomeric purity of the intermediate directly influences the stereochemistry and purity of the final retinoid product. acs.org For example, the all-trans isomer, (7E,9E)-beta-ionylidene acetaldehyde, is a key intermediate for all-trans-retinoic acid (tretinoin), while the (7E,9Z) isomer is a precursor for 9-cis-retinoid derivatives. nih.gov
| Systematic Name | Common Name/Description | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (7E,9E)-beta-Ionylidene acetaldehyde | all-trans-beta-Ionylidene acetaldehyde | 3917-41-7 | C15H22O | 218.33 |
| This compound | 9-cis-beta-Ionylidene acetaldehyde | 54226-17-4 | C15H22O | 218.33 |
| (7Z,9E)-beta-Ionylidene acetaldehyde | 7-cis-beta-Ionylidene acetaldehyde | 57410-14-3 | C15H22O | 218.33 |
| (7Z,9Z)-beta-Ionylidene acetaldehyde | 7,9-di-cis-beta-Ionylidene acetaldehyde | Not readily available | C15H22O | 218.33 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-12(9-11-16)7-8-14-13(2)6-5-10-15(14,3)4/h7-9,11H,5-6,10H2,1-4H3/b8-7+,12-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSSCPNCFKJCFR-GHYOLMRSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431944 | |
| Record name | (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54226-17-4 | |
| Record name | beta-Ionylideneacetaldehyde, (7E,9Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054226174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-IONYLIDENEACETALDEHYDE, (7E,9Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF36R5J7B2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations Involving 7e,9z Beta Ionylidene Acetaldehyde
Regio- and Stereoselective Total Synthesis Approaches to (7E,9Z)-beta-Ionylidene Acetaldehyde (B116499)
The total synthesis of (7E,9Z)-β-ionylidene acetaldehyde hinges on the strategic formation of two key double bonds with specific stereochemistry. The major synthetic challenge is the controlled implementation of the trans (E) configuration at the C7-C8 bond and the cis (Z) configuration at the C9-C10 bond.
Application of Wittig and Horner-Wadsworth-Emmons (HWE) Olefination Reactions
Olefination reactions are fundamental to the construction of the carbon skeleton of β-ionylidene acetaldehyde, typically involving the condensation of a C13 ketone (β-ionone) with a C2 fragment. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are prominent in this context, offering different stereochemical outcomes. organic-chemistry.org
The Wittig reaction , involving the reaction of an aldehyde or ketone with a phosphonium ylide, is a versatile tool for alkene synthesis. wikipedia.orgmasterorganicchemistry.com The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (e.g., where the R group on the ylide is an alkyl group) generally lead to (Z)-alkenes under salt-free conditions. organic-chemistry.org This preference is critical for establishing the 9Z-geometry required for the target molecule. Conversely, stabilized ylides, which contain an electron-withdrawing group, predominantly yield (E)-alkenes. organic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. wikipedia.org These reagents are generally more nucleophilic than their phosphonium ylide counterparts and offer significant advantages, including the easy removal of the water-soluble phosphate byproduct. wikipedia.orgalfa-chemistry.com The classical HWE reaction is renowned for its high selectivity for (E)-alkenes, making it an ideal method for forming the 7E double bond in the polyene chain. wikipedia.orgorganic-chemistry.org For instance, the condensation of β-ionone with triethyl phosphonoacetate typically yields the ethyl ester of (7E,9E)-β-ionylideneacetic acid. google.com
A synthetic strategy for the (7E,9Z) isomer could involve a sequential approach: an HWE reaction to set the E-configured bond, followed by further modifications and a Z-selective Wittig reaction to complete the chain.
| Reaction | Reagent Type | Typical Product Stereochemistry | Application for (7E,9Z) Isomer |
| Wittig Reaction | Non-stabilized Ylide | (Z)-Alkene organic-chemistry.org | Formation of the C9=C10 cis bond |
| Stabilized Ylide | (E)-Alkene organic-chemistry.org | Less ideal for the 9Z bond | |
| HWE Reaction | Phosphonate Carbanion | (E)-Alkene wikipedia.orgalfa-chemistry.com | Formation of the C7=C8 trans bond |
| Still-Gennari HWE | Modified Phosphonate | (Z)-Alkene | Alternative for C9=C10 cis bond |
Utilization of Peterson Olefination in Carbon Chain Extension
The Peterson olefination is another powerful method for alkene synthesis that involves the reaction of an α-silyl carbanion with a ketone or aldehyde. wikipedia.orgwikipedia.org A distinct advantage of this reaction is the ability to control the stereochemical outcome of the final alkene. wikipedia.orgchemistnotes.comorganic-chemistry.org The reaction proceeds through a β-hydroxysilane intermediate, which can often be isolated. wikipedia.orgorganic-chemistry.org
The elimination of the β-hydroxysilane to form the alkene can be directed by the choice of reagent:
Acid-catalyzed elimination proceeds through an anti-elimination pathway, yielding the (E)-alkene. organic-chemistry.org
Base-catalyzed elimination occurs via a syn-elimination pathway, resulting in the (Z)-alkene. organic-chemistry.org
This controllable diastereoselectivity makes the Peterson olefination a highly attractive, albeit less commonly cited in this specific context, strategy for synthesizing the (7E,9Z) isomer. By separating the diastereomeric β-hydroxysilane intermediates formed from the initial addition, one could theoretically produce either the (E) or (Z) alkene from the same reaction sequence, offering a high degree of control in complex polyene synthesis. chemistnotes.comyoutube.com
Diisobutylaluminum Hydride (DIBAL-H) Reduction in Aldehyde Formation
The final step in many synthetic routes to β-ionylidene acetaldehyde is the formation of the aldehyde functional group. Diisobutylaluminum hydride (DIBAL-H) is a highly effective and selective reducing agent for this purpose. commonorganicchemistry.com It is particularly useful for the partial reduction of esters or nitriles to aldehydes, a transformation that stronger reducing agents like lithium aluminum hydride (LiAlH₄) would typically carry through to the primary alcohol or amine. masterorganicchemistry.com
The key to the selectivity of DIBAL-H is reaction temperature. At low temperatures, such as -78 °C, the reduction of an ester or nitrile forms a stable tetrahedral intermediate that does not collapse until aqueous workup, at which point the aldehyde is liberated. chemistrysteps.comcommonorganicchemistry.comlibretexts.org
Common applications in this synthesis include:
Reduction of an Ester: An intermediate such as ethyl (7E,9Z)-β-ionylideneacetate can be carefully reduced with one equivalent of DIBAL-H at low temperature to directly yield (7E,9Z)-β-ionylidene acetaldehyde.
Reduction of a Nitrile: A synthetic route proceeding through a nitrile intermediate, such as (7E,9Z)-β-ionylideneacetonitrile, can be converted to the target aldehyde via DIBAL-H reduction followed by hydrolysis of the resulting imine. chemistrysteps.com
| Precursor Functional Group | Reagent | Key Condition | Product |
| Ester (-COOR) | DIBAL-H (1 equiv.) | Low Temperature (-78 °C) | Aldehyde (-CHO) masterorganicchemistry.comcommonorganicchemistry.com |
| Nitrile (-C≡N) | DIBAL-H | Low Temperature (-78 °C) | Imine (hydrolyzes to Aldehyde) chemistrysteps.com |
| Ester (-COOR) | DIBAL-H (>1 equiv.) | Room Temperature | Alcohol (-CH₂OH) |
Strategies for Control of (7E,9Z) Diastereoselectivity in Multi-step Syntheses
Achieving the specific (7E,9Z) diastereomer requires a carefully planned multi-step synthesis where each new stereocenter and double bond is introduced with high control. General strategies often rely on the inherent stereochemical preferences of well-established reactions.
A plausible convergent strategy could involve:
Establishing the 7E bond: Starting with β-ionone, an HWE reaction with a C2 phosphonate reagent (e.g., triethyl phosphonoacetate) would reliably form the C7=C8 double bond with an (E) configuration, yielding an α,β-unsaturated ester.
Modification and Preparation for the Second Olefination: The resulting ester would be converted to a suitable carbonyl compound for the next step.
Establishing the 9Z bond: A Z-selective olefination, such as a Wittig reaction with a non-stabilized ylide or a Still-Gennari modification of the HWE reaction, would be used to install the final C2 unit, creating the C9=C10 double bond with the desired (Z) geometry. nih.gov
Alternative approaches might utilize palladium-catalyzed cross-coupling reactions, such as the Stille coupling, which has been used for the stereoselective synthesis of other 9-cis-retinoids. organic-chemistry.org These methods allow for the coupling of vinyl stannanes and vinyl triflates with retention of double bond geometry, offering a powerful tool for constructing complex polyenes. organic-chemistry.org
Oxidation State Modification (OSM) Concepts in Synthesis
The concept of Oxidation State Modification (OSM) is central to the synthetic planning for (7E,9Z)-β-ionylidene acetaldehyde. The synthesis involves the interconversion of functional groups at different oxidation levels to facilitate specific chemical transformations.
A typical synthetic sequence illustrates this concept clearly:
Carbonyl (Ketone, Oxidation State +2): The synthesis starts with β-ionone.
Olefination to Ester (Oxidation State +3): An HWE reaction extends the carbon chain and creates an ester functional group.
Reduction to Aldehyde (Oxidation State +1): The ester is then reduced to the target aldehyde using DIBAL-H.
This sequence involves a net reduction at the terminal carbon. Alternatively, a route involving reduction of the ester to the corresponding β-ionylidene ethanol (B145695) (alcohol, oxidation state -1) followed by a selective oxidation (e.g., with manganese dioxide) back to the aldehyde (+1) is also a common manifestation of OSM. google.com The deliberate manipulation of oxidation states at key carbons allows chemists to use the most efficient and selective reactions available for each step of the chain elongation and functional group installation process.
Precursor Chemistry and Building Block Development for (7E,9Z)-beta-Ionylidene Acetaldehyde
The synthesis of (7E,9Z)-β-ionylidene acetaldehyde is built upon a foundation of readily available precursors that form the key structural components of the molecule. The strategy is typically convergent, combining a larger cyclic fragment with smaller acyclic building blocks.
The primary precursor is β-ionone , a C13 ketone that provides the characteristic 2,6,6-trimethylcyclohex-1-en-1-yl ring system and the first two carbons of the side chain. wikipedia.org β-ionone itself is synthesized industrially from citral and acetone via an aldol condensation to form pseudoionone, followed by an acid-catalyzed cyclization. patsnap.comwpmucdn.comresearchgate.net
Another key precursor is β-cyclocitral , a C10 aldehyde containing the trimethylcyclohexene ring. wikipedia.orgtandfonline.com Syntheses starting from β-cyclocitral would require the addition of a C5 building block to complete the carbon skeleton.
The smaller building blocks are C2 or C5 units designed for specific olefination reactions:
C2 Building Blocks: Used in reactions with β-ionone, these include reagents like triethyl phosphonoacetate for the HWE reaction or the corresponding triphenylphosphonium salts for the Wittig reaction. google.com
C5 Building Blocks: Used in reactions with β-cyclocitral, these would be C5 phosphonates or phosphonium ylides designed to introduce the remaining portion of the side chain in a single step.
| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |
| β-Ionone | C₁₃H₂₀O | 192.30 | C13 fragment providing the cyclic head group wikipedia.org |
| β-Cyclocitral | C₁₀H₁₆O | 152.24 | C10 fragment providing the cyclic head group wikipedia.org |
| Citral | C₁₀H₁₆O | 152.24 | Acyclic precursor for β-ionone synthesis patsnap.com |
| Acetone | C₃H₆O | 58.08 | C3 building block for β-ionone synthesis patsnap.com |
| Triethyl phosphonoacetate | C₈H₁₇O₅P | 224.19 | C2 building block for HWE reaction google.com |
Derivatization of Beta-Ionone and Related Cyclohexene (B86901) Moieties
The industrial synthesis of vitamin A and related retinoids often commences with beta-ionone, a readily available starting material derived from the cyclization of pseudoionone. mdpi.comgoogle.com Beta-ionone contains the essential trimethylcyclohexene ring (also known as the β-ionone ring) that forms the cyclic head of the retinoid structure. nih.gov Various synthetic strategies have been developed to elaborate the side chain of beta-ionone to yield this compound and other key intermediates.
One common approach involves a one-carbon chain extension of β-ionone. For instance, a Darzens condensation of β-ionone with ethyl chloroacetate produces a glycidic ester. mdpi.com Subsequent saponification and acid-catalyzed epoxy ring-opening, followed by decarboxylation, yields the C14 aldehyde, 2-methyl-4-(2,6,6-trimethylcyclohex-1-en-1-yl)but-2-en-1-al. mdpi.comgoogle.com
Another strategy involves the ethynylation of beta-ionone. google.com Reaction with a metal acetylide, such as lithium or sodium acetylide, introduces a terminal acetylene group, forming ethynyl-beta-ionol. google.com This intermediate can then be further functionalized and coupled with other fragments to construct the full carbon skeleton of vitamin A. google.com These derivatizations of the beta-ionone core are fundamental to building the necessary polyene chain of retinoids.
| Starting Material | Reagents | Key Transformation | Product |
| Beta-ionone | Ethyl chloroacetate, Base | Darzens condensation | Glycidic ester intermediate |
| Beta-ionone | Metal acetylide (e.g., Lithium acetylide) | Ethynylation | Ethynyl-beta-ionol |
| Pseudoionone | Acid (e.g., Sulfuric acid) | Cyclization | Beta-ionone |
Introduction of Functionalized Acetonitrile and Phosphonate Reagents
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly in the synthesis of retinoids. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction employs phosphonate carbanions, which are more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction. wikipedia.org A significant advantage of the HWE reaction is that it predominantly yields the thermodynamically more stable (E)-alkene, which is often the desired isomer in retinoid synthesis. wikipedia.org
In the context of synthesizing this compound precursors, β-ionone can be reacted with a functionalized phosphonate reagent. For example, the reaction of β-ionone with diisopropylphosphonacetonitrile in a Horner-Emmons reaction leads to the formation of β-ionylidene-acetonitrile. This nitrile can then be converted to the corresponding aldehyde. The use of phosphonate reagents offers a reliable method for extending the carbon chain of β-ionone and introducing the required double bond with high stereocontrol. The dialkylphosphate byproduct of the HWE reaction is water-soluble, which simplifies the purification process compared to the Wittig reaction. wikipedia.org
| Reactants | Reaction Type | Key Features | Product |
| Beta-ionone, Diisopropylphosphonacetonitrile | Horner-Wadsworth-Emmons | Forms a C-C double bond, high (E)-selectivity | Beta-ionylidene-acetonitrile |
| Aldehyde/Ketone, Stabilized phosphonate carbanion | Horner-Wadsworth-Emmons | Predominantly produces (E)-alkenes, water-soluble byproduct | Alkene |
Chemical Derivatization and Further Transformations of this compound
This compound serves as a pivotal building block for the synthesis of various retinoids. Its conjugated polyene system and terminal aldehyde group make it amenable to a range of chemical transformations.
Elaboration into Retinoic Acid Derivatives and Related Analogs
This compound is a key precursor in the synthesis of several important retinoic acid derivatives. chemicalbook.com The aldehyde functionality can be oxidized to a carboxylic acid, and the polyene chain can be further extended and isomerized to yield various isomers of retinoic acid.
For example, it is an intermediate in the production of tretinoin (B1684217) (all-trans-retinoic acid) and isotretinoin (B22099) (13-cis-retinoic acid), both of which have significant applications in dermatology. Synthetic routes often involve the condensation of the aldehyde with other reagents to build the complete C20 skeleton of retinoic acid. For instance, a synthetic method for 9-cis-retinoic acid starts from ionylidene acetaldehyde. google.com This involves a series of steps including reduction of an intermediate to an alcohol, followed by oxidation to an aldehyde, addition of a Grignard reagent to form another alcohol, and subsequent oxidation to a ketone. google.com This ketone is then condensed with methyl-diethyl phosphonoacetate to yield methyl-(9Z)-retinoate, which is finally hydrolyzed to a mixture of retinoic acid isomers. google.com
| Starting Intermediate | Key Transformation Steps | Final Product(s) |
| Ionylidene acetaldehyde | Reduction, Oxidation, Grignard reaction, Oxidation, Condensation with phosphonoacetate, Hydrolysis | 9-cis-retinoic acid, all-trans-retinoic acid |
| This compound | Chain extension and oxidation | Tretinoin, Isotretinoin |
Preparation of Isotopically Enriched this compound for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules. The synthesis of isotopically enriched this compound allows for detailed mechanistic investigations of the enzymes and receptors involved in retinoid signaling pathways.
Methods for introducing stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), into the retinoid skeleton have been developed. For example, deuterium can be incorporated at specific positions of the molecule. One method involves the reduction of a methyl ester intermediate with lithium aluminum deuteride (LiAlD₄) to yield a deuterated alcohol. mdpi.com Subsequent oxidation with manganese dioxide (MnO₂) can then provide the isotopically labeled aldehyde. mdpi.com For instance, the reduction of methyl retinoate with LiAlD₄ yields [15,15-D₂]-retinol, which upon oxidation gives [15-D]-retinal. mdpi.com Similarly, starting with hexadeuterated acetone in the initial steps of the synthesis can lead to [20,20,20-D₃]-retinal. mdpi.com
Radiolabeled versions, for instance with tritium (³H), are also synthesized for specific studies. A method for synthesizing tritium-labeled 9-cis-retinoic acid at the C₂₀ position has been described, which would proceed through a labeled ionylidene acetaldehyde intermediate. google.com These labeled molecules are crucial for understanding the intricate biochemical pathways of retinoids.
| Isotope | Labeling Method | Labeled Precursor/Reagent | Labeled Product |
| Deuterium (²H) | Reduction with deuterated reducing agent | Methyl retinoate, LiAlD₄ | [15-D]-retinal |
| Deuterium (²H) | Use of deuterated starting material | Hexadeuterated acetone | [20,20,20-D₃]-retinal |
| Tritium (³H) | Multi-step synthesis with labeled reagent | Tritiated precursor | Tritium-labeled 9-cis-retinoic acid |
Biosynthetic Pathways and Metabolic Intermediacy of 7e,9z Beta Ionylidene Acetaldehyde
Position within Endogenous Carotenoid and Apocarotenoid Biosynthesis
(7E,9Z)-beta-Ionylidene acetaldehyde (B116499) is classified as an apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids. nih.gov Carotenoids are C40 isoprenoid pigments synthesized in plants and some microorganisms, with β-carotene being a prominent and well-studied member. The biosynthesis of carotenoids begins with the condensation of two geranylgeranyl diphosphate (B83284) (GGPP) molecules to form phytoene (B131915), which then undergoes a series of desaturation and isomerization reactions to produce lycopene (B16060). The cyclization of lycopene marks a branch point, leading to the formation of α-carotene and β-carotene.
It is from the C40 backbone of carotenoids, such as β-carotene, that (7E,9Z)-beta-ionylidene acetaldehyde is derived. This occurs through the enzymatic cleavage of the polyene chain, yielding smaller, volatile, and often biologically active molecules. Specifically, β-ionylidene acetaldehyde has been identified as a primary oxidation product of β-carotene in plants like Arabidopsis. The accumulation of β-apocarotenoids, including β-ionylidene acetaldehyde, is observed to increase when the carotenoid biosynthetic pathway is upregulated, indicating a direct linkage between the precursor pool and the formation of these cleavage products.
Apocarotenoids themselves serve diverse biological functions, acting as signaling molecules, hormones, and pigments. For instance, the phytohormones abscisic acid (ABA) and strigolactones are well-known apocarotenoids. nih.gov While the specific signaling roles of this compound are not fully elucidated, its position as an intermediate suggests its involvement in the intricate signaling and regulatory networks governed by apocarotenoids.
Enzymatic Steps Leading to and from this compound
The formation of β-ionylidene acetaldehyde from carotenoids is primarily catalyzed by a family of non-heme iron-dependent enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). maxapress.com These enzymes exhibit specificity for different double bonds within the carotenoid structure.
Enzymatic Formation:
The key enzymes implicated in the generation of β-ionylidene acetaldehyde are CCD1 and CCD4. maxapress.com These enzymes catalyze the oxidative cleavage of the 9,10 and 9',10' double bonds of various carotenoid substrates, including β-carotene. maxapress.com This cleavage results in the formation of a C13 ketone (β-ionone) and a C14 dialdehyde, which can be further metabolized to β-ionylidene acetaldehyde. While the general mechanism is understood, the specific enzymatic control over the stereochemistry of the resulting β-ionylidene acetaldehyde, leading to the (7E,9Z) isomer, is an area of ongoing research. The substrate promiscuity of some CCDs means they can act on various carotenoids, leading to a diverse array of apocarotenoid products.
Enzymatic Conversion:
The metabolic fate of this compound is less well-defined in the scientific literature. As an aldehyde, it is chemically reactive and likely undergoes further enzymatic conversion. In general, aldehydes in biological systems can be either oxidized to carboxylic acids by aldehyde dehydrogenases (ALDHs) or reduced to alcohols by alcohol dehydrogenases (ADHs). The specific enzymes responsible for the metabolism of this compound and the resulting products are yet to be definitively identified. However, the study of retinoid biosynthesis from β-carotene in animals provides a potential parallel, where retinal (a C20 apocarotenal) is either oxidized to retinoic acid or reduced to retinol. researchgate.net
| Enzyme Family | Abbreviation | Substrate(s) | Product(s) | Role relative to this compound |
|---|---|---|---|---|
| Carotenoid Cleavage Dioxygenase 1 | CCD1 | β-carotene and other carotenoids | β-ionone, β-ionylidene acetaldehyde precursors | Formation |
| Carotenoid Cleavage Dioxygenase 4 | CCD4 | β-carotene and other carotenoids | β-ionone, β-ionylidene acetaldehyde precursors | Formation |
| Aldehyde Dehydrogenase | ALDH | This compound (putative) | β-ionylidene acetic acid (putative) | Degradation/Metabolism (putative) |
| Alcohol Dehydrogenase | ADH | This compound (putative) | β-ionylidene ethanol (B145695) (putative) | Degradation/Metabolism (putative) |
Regulation of Metabolic Flux and Enzyme Expression in Carotenoid Pathways
The biosynthesis of carotenoids and the subsequent formation of apocarotenoids are tightly regulated processes, ensuring that the production of these molecules meets the physiological needs of the plant without leading to the accumulation of potentially toxic intermediates. This regulation occurs at multiple levels, including transcriptional control of biosynthetic genes and feedback mechanisms.
The expression of carotenoid biosynthetic genes is influenced by various developmental and environmental cues, such as light and hormones. nih.gov Light is a major regulator, with key transcription factors like PHYTOCHROME-INTERACTING FACTORS (PIFs) and LONG HYPOCOTYL 5 (HY5) playing antagonistic roles in controlling the expression of phytoene synthase (PSY), a rate-limiting enzyme in the pathway. nih.gov
The expression of CCD genes is also subject to strict transcriptional regulation. For instance, the expression of CCD genes can be tissue-specific and dependent on the developmental stage of the plant. frontiersin.org In grapes, the expression of VvCCD4b was found to be correlated with the accumulation of norisoprenoids, which are derived from carotenoid cleavage. frontiersin.org Furthermore, transcription factors from families such as MYB, MADS, and bZIP have been shown to regulate the expression of CCD genes in various plant species. maxapress.com
Metabolic flux through the carotenoid pathway is also controlled by feedback regulation from downstream products. There is evidence to suggest that apocarotenoids can act as signaling molecules that modulate the expression of upstream biosynthetic genes. nih.gov For example, an uncharacterized apocarotenoid has been proposed to provide feedback to enhance the expression of PSY1 in tomato. nih.gov This feedback loop allows the plant to fine-tune the production of carotenoids in response to the levels of their cleavage products. The increased availability of carotenoid precursors, driven by the upregulation of the pathway, directly enhances the metabolic flux towards the biosynthesis of apocarotenoids, including this compound. nih.gov
| Regulatory Factor | Target Gene/Enzyme | Effect | Biological Context |
|---|---|---|---|
| Light (via PIFs and HY5) | Phytoene Synthase (PSY) | Repression (PIFs) / Activation (HY5) | Photomorphogenesis |
| Developmental Stage | CCD genes (e.g., VvCCD4b) | Tissue-specific expression | Fruit ripening, flower development |
| Transcription Factors (MYB, MADS, bZIP) | CCD genes | Activation or Repression | Regulation of apocarotenoid production |
| Apocarotenoid feedback signal | Phytoene Synthase (PSY) | Positive feedback | Fine-tuning of carotenoid flux |
Biological Activities and Receptor Interactions Mediated by Derivatives of 7e,9z Beta Ionylidene Acetaldehyde
Role as a Precursor to Biologically Active Retinoids and their Pharmacological Implications
The conversion of beta-ionylidene acetaldehyde (B116499) derivatives ultimately yields retinoids, a class of compounds derived from vitamin A that are critical for cell growth, differentiation, and embryonic development. nih.govnih.gov The pharmacological importance of these derivatives stems from their ability to modulate fundamental cellular pathways through interaction with specific nuclear receptors.
Influence on Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Signaling Pathways
The biological effects of retinoids are primarily mediated through two families of nuclear receptors: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). nih.govwikipedia.org Each family consists of three subtypes: alpha, beta, and gamma. wikipedia.orgyoutube.com These receptors function as ligand-activated transcription factors. wikipedia.org
The dominant functional form for regulating gene expression is a heterodimer composed of one RAR and one RXR molecule (RAR/RXR). nih.govconsensus.app In the absence of a ligand, this RAR/RXR complex binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the regulatory regions of target genes, where it is complexed with corepressor proteins to inhibit gene transcription. wikipedia.orgnih.gov
The binding of a retinoid ligand, such as all-trans-retinoic acid to RAR, induces a conformational change in the receptor complex. nih.gov This change leads to the dissociation of the corepressor proteins and the recruitment of coactivator proteins, which then promotes the transcription of the target gene. wikipedia.orgnih.gov While RARs can be activated by both all-trans and 9-cis retinoic acid, RXRs are activated only by 9-cis retinoic acid. youtube.comconsensus.app Through this mechanism, the downstream metabolites of (7E,9Z)-beta-ionylidene acetaldehyde exert profound control over the expression of a wide array of genes. nih.gov
| Receptor Type | Subtypes | Activating Ligands (Examples) | Primary Function in Signaling |
| Retinoic Acid Receptor (RAR) | α, β, γ | All-trans retinoic acid, 9-cis retinoic acid | Binds ligand, initiates conformational change, recruits coactivators. wikipedia.orgnih.govconsensus.app |
| Retinoid X Receptor (RXR) | α, β, γ | 9-cis retinoic acid | Forms heterodimer with RAR, enhances DNA binding and transcriptional activation. youtube.comnih.govconsensus.app |
Impact on Cellular Differentiation, Proliferation, and Apoptosis through Retinoid-Dependent Mechanisms
Through their control of gene expression, retinoids play a crucial role in regulating fundamental cellular processes including differentiation, proliferation, and apoptosis (programmed cell death). nih.govnih.govaacrjournals.org The activation of RAR/RXR pathways can steer stem cells toward differentiation into more specialized cell types, a process essential for embryonic development and tissue maintenance. nih.govmdpi.com
In the context of cancer biology, retinoids can induce differentiation in certain malignant cells, potentially reverting them to a less cancerous state. nih.gov They have also been shown to inhibit the proliferation of cancer cells and to induce apoptosis. aacrjournals.orgriverpublishers.com For instance, some synthetic retinoids have demonstrated strong apoptogenic (apoptosis-inducing) properties in various cancer cell lines, including malignant keratinocytes. nih.gov This induction of apoptosis can be selective for proliferative cells and can occur independently of the p53 tumor suppressor gene, which is often mutated in cancers. nih.gov These actions highlight the therapeutic potential of retinoids, derived from precursors like this compound, in oncology. nih.gov
Investigation of Anti-cancer and Anti-inflammatory Properties of Downstream Metabolites
The downstream metabolites of this compound, particularly retinoic acid and its analogs, have been extensively studied for their anti-cancer and anti-inflammatory properties. nih.gove-century.us
Anti-cancer Properties: Retinoids are recognized as potent agents in cancer chemoprevention and therapy due to their ability to regulate cell growth, differentiation, and apoptosis. e-century.usresearchgate.net Their mechanisms of action are largely tied to the RAR/RXR signaling pathway. nih.gove-century.us By promoting differentiation and apoptosis, retinoids can suppress the progression of tumors. escholarship.org Synthetic retinoids have been developed that exhibit higher selectivity and effectiveness with lower toxicity compared to their natural counterparts. e-century.us Clinical applications have seen success in treating specific cancers like acute promyelocytic leukemia and neuroblastoma. researchgate.net
Anti-inflammatory Properties: Retinoids also demonstrate significant anti-inflammatory effects. researchgate.netnih.gov They can modulate various immune and inflammatory pathways. consensus.app Research has shown that topical retinoids can inhibit the activity of leukocytes and reduce the release of pro-inflammatory cytokines and other mediators. researchgate.net They also downregulate the expression of receptors involved in inflammation, such as Toll-like receptor-2 (TLR2), and transcription factors like activator protein-1 (AP-1) that are involved in inflammatory cascades. researchgate.net This ability to reduce inflammation contributes to their use in treating various skin conditions and is an area of ongoing investigation for other inflammatory diseases. numberanalytics.com
Contribution to Vision Science and Photoreceptor Chromophore Studies
Beyond gene regulation, a critical downstream derivative of the ionylidene acetaldehyde structure is retinal (also known as retinaldehyde), the chromophore at the heart of vision. wikipedia.org Retinal is the molecule that directly absorbs photons, initiating the process of phototransduction. wikipedia.orgnih.gov
Steric and Electronic Effects on Rhodopsin and Isorhodopsin Conformation and Photochemistry
Vision is initiated when a photon is absorbed by a retinal chromophore, specifically the 11-cis-retinal (B22103) isomer, which is covalently bound to an opsin protein. wikipedia.orgresearchgate.net In rod cells, this complex is called rhodopsin. wikipedia.orgbritannica.com The absorption of light energy causes an extremely fast isomerization of 11-cis-retinal to all-trans-retinal. wikipedia.orgnih.gov
This change in the chromophore's shape from a bent (cis) to a straight (trans) configuration induces a conformational change in the opsin protein. wikipedia.orgbritannica.com This structural alteration is the first step in a complex signaling cascade that results in an electrical signal being sent to the brain. britannica.comkhanacademy.org The efficiency of this initial photochemical event is critical. Studies have shown that steric interactions within the retinal molecule itself, specifically the nonbonded interaction between the hydrogen at the C10 position and the methyl group at the C13 position in 11-cis-retinal, play a crucial role. nih.gov This steric hindrance helps to create a distorted, high-energy conformation in the protein's binding pocket, which facilitates the rapid and efficient isomerization upon light absorption. nih.govacs.org
Structure-Activity Relationships in Retinal Analogs Derived from Ionylidene Systems
The study of retinal analogs, synthetic molecules with modified structures derived from ionylidene systems, has been invaluable for understanding the precise relationship between the chromophore's structure and its function in vision. nih.govnih.gov By systematically altering parts of the retinal molecule, researchers can probe the steric and electronic requirements of the opsin binding pocket and the isomerization process.
For example, studies using an analog called 13-demethylrhodopsin, where the key methyl group at the C13 position is replaced by a hydrogen, have provided significant insights. nih.gov Removing this group eliminates the critical steric interaction, resulting in a less distorted chromophore. nih.gov This change leads to a significant decrease in the quantum yield of isomerization—the efficiency with which a photon is converted into an isomeric change—from 0.67 in native rhodopsin to 0.47 in the analog. nih.govacs.org This demonstrates the functional importance of the specific structure of the native chromophore. acs.org Such structure-activity relationship studies are fundamental to understanding the molecular mechanics of photoreception and for designing novel molecular probes and tools for vision research. nih.govacs.org
| Structural Modification | Observation | Implication for Function |
| Native 11-cis-retinal | Steric interaction between 10-H and 13-CH₃ group causes a twist. | High energy conformation leads to a high quantum yield (0.67) of photoisomerization. nih.govacs.org |
| 13-demethyl-retinal | Removal of the 13-CH₃ group eliminates the steric interaction. | The chromophore is less distorted, leading to a reduced quantum yield (0.47). nih.govacs.org |
| 10-methyl-13-demethyl-retinal | Steric interaction is reintroduced at a new position. | The quantum yield decreases further (0.35), suggesting unfavorable interactions with the protein environment. nih.govacs.org |
Chemosensory Research and Olfactory Receptor Interactions of Related Compounds
The perception of odor is a complex process that begins with the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain. The ionylidene class of compounds, including derivatives of this compound, has been instrumental in advancing our understanding of these chemosensory mechanisms.
Investigation of Structure-Odor Relationships within Ionylidene Compound Classes
The relationship between the chemical structure of a molecule and its perceived odor is a central theme in olfactory research. Even subtle changes in a molecule's shape, size, or the position of functional groups can dramatically alter its scent. The ionylidene framework provides an excellent model for studying these structure-odor relationships.
Key structural features that influence the odor profile of ionylidene compounds include:
The position of the double bond in the cyclohexene (B86901) ring: For instance, α-ionone, with an endocyclic double bond, possesses a woody and floral-violet scent, while β-ionone, with an exocyclic double bond, has a more intense floral, violet, and slightly fruity aroma.
The structure of the side chain: The length and saturation of the acyl side chain significantly impact the odor. For example, the ketone group in ionones is crucial for their characteristic violet scent. Altering this to an aldehyde, as in ionylidene acetaldehyde, modifies the odor profile.
Stereochemistry: The spatial arrangement of atoms can lead to different odor perceptions. For example, different enantiomers of a chiral ionone (B8125255) derivative can have distinct smells.
| Compound | Key Structural Features | Reported Odor Profile |
|---|---|---|
| α-Ionone | Endocyclic double bond, Ketone group | Woody, floral, violet, slightly fruity |
| β-Ionone | Exocyclic double bond, Ketone group | Intense floral, violet, slightly fruity, sweet |
| γ-Ionone | Exocyclic double bond, Isomeric ring structure | Violet, orris, woody |
| β-Ionylidene acetaldehyde | Exocyclic double bond, Aldehyde group | Woody, floral, with a slightly fatty nuance |
Neural Responses and Signal Transduction in Olfactory Systems
The binding of an odorant molecule to its specific olfactory receptor initiates a cascade of intracellular events that transduce the chemical signal into an electrical one. Olfactory receptors are G protein-coupled receptors (GPCRs), and their activation triggers a well-defined signaling pathway. nih.gov
The canonical olfactory signal transduction pathway involves the following steps:
Receptor Activation: An odorant molecule binds to a specific OR on the cilia of an OSN.
G Protein Activation: The activated OR interacts with and activates a specific G protein, Gαolf.
Second Messenger Production: Gαolf, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). nih.gov
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels. nih.gov
Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca²⁺ and Na⁺), leading to the depolarization of the OSN's membrane.
Signal Amplification: The initial influx of Ca²⁺ can also activate calcium-activated chloride channels, leading to an efflux of Cl⁻ ions and further amplifying the depolarization.
Action Potential Generation: If the depolarization reaches a certain threshold, it triggers an action potential that travels along the axon of the OSN to the olfactory bulb in the brain.
Research on β-ionone has provided specific insights into this process. It has been shown to activate the human olfactory receptor OR51E2 . uniprot.org This interaction leads to an increase in intracellular calcium levels, consistent with the canonical olfactory signaling pathway. uniprot.org Studies on prostate cancer cells, which also express OR51E2, have further elucidated the downstream effects of this receptor's activation by β-ionone, implicating the involvement of protein kinases such as PKA and MAPK. uniprot.org While α-ionone can also interact with OR51E2, it can act as an antagonist to the effects of β-ionone in some cellular contexts. oncotarget.com
The neural response to different ionylidene compounds in the olfactory bulb, the first processing center for olfactory information in the brain, is also a subject of intense research. Different odorants create unique spatial patterns of activation across the glomeruli of the olfactory bulb. It is this combinatorial code of activated glomeruli that allows the brain to distinguish between a vast array of different smells. The subtle structural differences between various ionylidene derivatives would, therefore, be expected to generate distinct patterns of glomerular activation, contributing to their unique odor profiles.
| Compound | Known Olfactory Receptor Target(s) | Observed Effect |
|---|---|---|
| β-Ionone | OR51E2 (Human) | Agonist; leads to increased intracellular Ca²⁺ |
| α-Ionone | OR51E2 (Human) | Can act as an antagonist to β-ionone in certain contexts |
Advanced Analytical Methodologies for the Research and Characterization of 7e,9z Beta Ionylidene Acetaldehyde
Chromatographic Separation Techniques for Isomeric Purity and Quantification
Chromatography is a cornerstone in the analysis of beta-ionylidene acetaldehyde (B116499) isomers, enabling their separation and quantification. The choice of chromatographic technique is critical for achieving the desired resolution between the (7E,9Z) isomer and other geometric isomers, such as the all-trans-(7E,9E) form.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Separation and Analysis
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for the separation of volatile and non-volatile compounds, respectively. In the context of beta-ionylidene acetaldehyde, both techniques offer distinct advantages.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the separation of geometric isomers of carotenoids and their derivatives. nih.gov Reversed-phase HPLC, utilizing C18 or C30 columns, is a common approach. The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and a polar mobile phase. Generally, cis-isomers, such as (7E,9Z)-beta-ionylidene acetaldehyde, tend to have a less linear shape and thus a smaller surface area of interaction with the stationary phase compared to their all-trans counterparts. This often results in earlier elution times for the cis-isomers. researchgate.net The choice of mobile phase, typically a mixture of solvents like methanol, acetonitrile, and water, along with additives like triethylamine (B128534) to improve peak shape, is crucial for optimizing the separation. nih.gov
For instance, a study on the separation of geometric isomers of 7,9-decadienyl compounds using a reversed-phase ODS column demonstrated that (Z)-isomers consistently eluted faster than the corresponding (E)-isomers. researchgate.net While specific HPLC conditions for this compound are not extensively documented in publicly available literature, the principles of carotenoid isomer separation are directly applicable.
Gas Chromatography (GC) can also be employed, particularly for the analysis of the more volatile beta-ionylidene acetaldehyde. The separation on a capillary column is based on the compound's boiling point and its interaction with the stationary phase. Polar capillary columns, such as those with a cyanopropyl-polysiloxane phase, have been shown to be effective in separating geometric isomers of similar compounds. nih.gov However, the thermal lability of carotenoid derivatives can be a concern, potentially leading to isomerization during analysis.
A comparative overview of typical parameters for HPLC and GC in the analysis of similar compounds is presented below:
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Stationary Phase | C18 or C30 reversed-phase | Polar capillary column (e.g., cyanopropyl) |
| Mobile/Carrier Gas | Solvent mixture (e.g., Methanol/Acetonitrile/Water) | Inert gas (e.g., Helium, Nitrogen) |
| Temperature | Ambient to moderately elevated (e.g., 25-40 °C) | Temperature programmed oven (e.g., 50-250 °C) |
| Detection | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID), Mass Spectrometer (MS) |
| Key Advantage | Excellent resolution of geometric isomers at ambient temperatures. | High sensitivity and compatibility with mass spectrometry. |
| Key Challenge | Longer analysis times compared to modern UPLC. | Potential for thermal degradation or isomerization of analytes. |
Preparative Chromatography for Isomeric Resolution
For the isolation of pure this compound for use as a reference standard or for further structural elucidation, preparative chromatography is indispensable. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample volumes.
The successful isolation of pure isomers of terminal-conjugated dienyl compounds has been demonstrated using preparative HPLC with an ODS column. researchgate.net This approach allows for the collection of fractions corresponding to each separated isomer. The purity of the collected fractions can then be assessed using analytical HPLC. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful technique for the preparative separation of carotenoid isomers, offering advantages in terms of speed and reduced solvent consumption. scilit.com
Mass Spectrometry (MS) Applications in Structural Elucidation and Trace Analysis
Mass spectrometry is a highly sensitive and specific technique that provides information about the molecular weight and structure of a compound. When coupled with a chromatographic separation method, it becomes a formidable tool for the analysis of complex mixtures.
Gas Chromatography-Mass Spectrometry (GC/MS) for Identification and Quantification
GC/MS combines the separation power of GC with the detection capabilities of MS. As the separated compounds elute from the GC column, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern produced upon ionization is often unique to a specific compound and can be used for its identification by comparison with spectral libraries.
High-Resolution Mass Spectrometry for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors in the parts-per-million (ppm) range. This level of accuracy allows for the determination of the elemental composition of a molecule, which is invaluable for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass but different elemental formulas. uci.edu
For this compound (C15H22O), HRMS can confirm its elemental composition by providing an experimental mass that is very close to the calculated theoretical mass. This is particularly useful in complex matrices where interferences may be present. When coupled with liquid chromatography (LC-HRMS), this technique offers high selectivity and sensitivity for the analysis of carotenoid derivatives in various samples. researchgate.net
| Technique | Information Provided | Application for this compound |
| GC/MS | Molecular weight and fragmentation pattern | Identification based on characteristic fragments and retention time. Quantification in complex mixtures. |
| LC/HRMS | Precise molecular weight and elemental composition | Unambiguous confirmation of the molecular formula. Accurate mass measurement for identification and differentiation from other compounds. |
Spectroscopic Techniques for Conformational Analysis and Purity Assessment
Spectroscopic techniques provide valuable information about the structure, conformation, and purity of a compound by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. 1H NMR provides information about the number and chemical environment of hydrogen atoms, while 13C NMR provides similar information for carbon atoms. For this compound, NMR spectroscopy would be essential to confirm the cis configuration of the double bond at the C9 position. The coupling constants between protons on the double bond can definitively establish its stereochemistry. 2D NMR techniques, such as COSY and HSQC, can further aid in the complete assignment of all proton and carbon signals.
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study compounds with chromophores, such as the conjugated polyene system in beta-ionylidene acetaldehyde. The wavelength of maximum absorption (λmax) is related to the extent of the conjugated system. Generally, cis-isomers of carotenoids exhibit a lower λmax and a lower absorption intensity compared to their all-trans counterparts. researchgate.net They also often show a characteristic "cis-peak" at a shorter wavelength in the UV region. researchgate.net The UV-Vis spectrum can therefore be used to assess the isomeric purity of a sample of this compound. The absorbance of carbonyl groups themselves can also be observed, typically as a weak n→π* transition in the 270-300 nm region. masterorganicchemistry.com
A summary of the expected spectroscopic data for beta-ionylidene acetaldehyde isomers is provided below:
| Spectroscopic Technique | Expected Data for this compound | Comparison with (7E,9E)-beta-Ionylidene Acetaldehyde |
| 1H NMR | Distinct chemical shifts and coupling constants for protons around the C9=C10 cis double bond. | Different coupling constants for the C9=C10 trans double bond protons. |
| 13C NMR | Specific chemical shifts for the carbon atoms of the cis double bond. | Different chemical shifts for the carbons of the trans double bond. |
| UV-Vis | Lower λmax and molar absorptivity. Presence of a "cis-peak". | Higher λmax and molar absorptivity. Absence of a prominent "cis-peak". |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular structure, connectivity, and spatial arrangement of atoms.
For this specific isomer, ¹H NMR is particularly critical for confirming the geometry of the C7-C8 (E) and C9-C10 (Z) double bonds. The magnitude of the coupling constant (J-value) between the protons on a double bond is diagnostic of its configuration. A larger coupling constant (typically 15-18 Hz) is characteristic of a trans (E) relationship between the protons, while a smaller coupling constant (typically 10-12 Hz) indicates a cis (Z) relationship. Therefore, analysis of the coupling constants for the olefinic protons H-7, H-8, H-9, and H-10 allows for the definitive assignment of the (7E,9Z) stereochemistry.
Illustrative ¹H NMR Data for this compound Note: The following data is a representative example based on established principles for this class of compounds, as specific experimental data for this isomer is not widely published.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-10 | 10.15 | d | 8.0 | Aldehyde |
| H-8 | 7.20 | d | 15.5 | Olefinic (trans to H-7) |
| H-7 | 6.45 | d | 15.5 | Olefinic (trans to H-8) |
| H-9 | 6.10 | d | 11.5 | Olefinic (cis to H-10) |
| C1-CH₃ | 2.10 | s | - | Methyl on C1 |
| C5-CH₃ | 1.75 | s | - | Methyl on C5 |
| C5-(CH₃)₂ | 1.05 | s | - | Gem-dimethyl |
| C2, C3, C4 | 1.4-2.1 | m | - | Methylene groups |
Illustrative ¹³C NMR Data for this compound Note: The following data is a representative example based on established principles for this class of compounds.
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| C-10 | 191.5 | Aldehyde Carbonyl |
| C-8 | 155.2 | Olefinic |
| C-6 | 138.0 | Olefinic |
| C-1 | 135.5 | Olefinic |
| C-9 | 130.8 | Olefinic |
| C-7 | 129.5 | Olefinic |
| C-5 | 34.2 | Quaternary |
| C-4 | 33.1 | Methylene |
| C-2 | 29.0 | Gem-dimethyl |
| C-3 | 21.8 | Methylene |
| C1-CH₃ | 19.3 | Methyl |
| C5-CH₃ | 12.9 | Methyl |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The infrared spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the structure. For this compound, FTIR is used to confirm the presence of the key aldehyde and polyene functionalities.
The most prominent absorption bands include a strong peak for the carbonyl (C=O) stretch of the conjugated aldehyde, which typically appears in the region of 1665-1705 cm⁻¹. The conjugation to the polyene chain lowers the frequency compared to a saturated aldehyde. Another diagnostic peak is the aldehyde C-H stretch, which usually appears as one or two bands in the 2700-2860 cm⁻¹ region. The carbon-carbon double bond (C=C) stretches of the conjugated system and the cyclohexene (B86901) ring are expected in the 1580-1640 cm⁻¹ range.
Table of Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 2955-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |
| 2860-2700 | C-H Stretch | Aldehyde |
| 1705-1665 | C=O Stretch | α,β-Unsaturated Aldehyde |
| 1640-1580 | C=C Stretch | Conjugated Alkene |
| 1470-1365 | C-H Bend | Alkyl (CH₃, CH₂) |
| 980-960 | C-H Bend (out-of-plane) | Trans C=C-H |
Development and Validation of Robust Analytical Methods for Research and Quality Control Applications
The development and validation of robust analytical methods are essential for ensuring the quality and consistency of this compound used in research and as a synthetic intermediate. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC) with UV detection, is the most common technique for this purpose.
Method development involves optimizing several parameters to achieve a good separation of the target analyte from any impurities or related isomers. This includes selecting the appropriate stationary phase (e.g., C18 column), mobile phase composition (e.g., mixtures of acetonitrile, methanol, and water), flow rate, and detector wavelength.
Once developed, the method must be rigorously validated according to established guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include:
Selectivity/Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or other isomers.
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. For related compounds, recoveries are often in the range of 98-105%. datapdf.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. Relative standard deviations (RSD) are typically required to be low, often below 2%.
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
A validated HPLC method is crucial for routine quality control, allowing for the quantification of this compound and ensuring that its purity meets the required specifications for its use in subsequent synthetic steps. lgcstandards.com
Typical Performance Characteristics for a Validated RP-HPLC Method
| Validation Parameter | Typical Acceptance Criteria/Value |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (Recovery %) | 98.0% - 102.0% |
| Precision (RSD %) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 3.0% |
| Limit of Quantitation (LOQ) | Defined and experimentally verified |
| Selectivity | No interference at the retention time of the analyte |
Future Research Directions and Emerging Applications of 7e,9z Beta Ionylidene Acetaldehyde
Exploration of Novel, More Efficient Stereoselective Synthetic Pathways
The synthesis of specific retinoid isomers like (7E,9Z)-beta-Ionylidene acetaldehyde (B116499) presents a significant chemical challenge, primarily centered on achieving high stereoselectivity. Historically, methods such as the Reformatsky reaction for producing β-ionylideneacetates often resulted in a mixture of cis and trans isomers, leading to poor yields of the desired product after extensive purification google.com. While progress has been made, the development of more efficient and highly stereoselective synthetic routes remains a critical area of future research.
Future synthetic strategies are expected to move beyond classical methods and leverage modern catalytic systems to control the geometry of the double bonds with greater precision. Key areas for exploration include:
Transition-Metal Catalysis : Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck couplings, have become essential for constructing carbon-carbon bonds in complex molecules . Research could focus on developing novel palladium, ruthenium, or rhodium catalysts that can stereoselectively form the (7E,9Z) configuration, potentially minimizing the formation of other isomers like the all-trans version.
Organocatalysis : The use of small organic molecules, such as chiral amines or phosphines, to catalyze asymmetric reactions offers a powerful alternative to metal-based catalysts . Future work could involve designing organocatalysts that can control the cis/trans isomerism during the carbon-carbon bond-forming steps in the synthesis of the β-ionylidene acetaldehyde backbone.
Photocatalysis : Light-mediated reactions provide mild and efficient pathways for chemical transformations, including cis-trans isomerization acs.org. The photoisomerization of readily available all-trans retinoids is a known route to mono-cis isomers, though it often suffers from poor regioselectivity acs.org. Future research could explore the use of specific photosensitizers or photocatalysts that selectively promote the isomerization at the C9 double bond to yield the (7E,9Z) isomer, potentially offering a more direct and scalable route.
An optimized process for preparing beta-ionylidene acetaldehyde is crucial as it serves as a key intermediate for important pharmaceutical compounds like isotretinoin (B22099) researchgate.net. The development of a robust, single-step stereoselective synthesis would represent a significant advancement in the production of these vital medicines.
Unveiling Undiscovered Biological Functions and Signaling Pathways
While (7E,9Z)-beta-Ionylidene acetaldehyde is recognized as an intermediate in the preparation of retinoic acid derivatives, its intrinsic biological functions and the specific signaling pathways it may modulate are largely unknown chemicalbook.comscbt.com. The compound is employed in the biomedical field for studying conditions like cancer and inflammation, suggesting it possesses noteworthy biological activity . Future research should aim to elucidate these functions.
A primary role of related retinoids is their conversion into biologically active forms, such as all-trans-retinoic acid, which binds to nuclear receptors (RARs) to regulate gene expression nih.gov. However, retinaldehyde itself has a low affinity for these receptors, indicating its effects are likely mediated through its metabolism or by interacting with other cellular targets nih.gov.
Prospective research directions include:
Metabolic Fate Analysis : Investigating the metabolic conversion of this compound within biological systems is crucial. It is important to determine if it is efficiently converted to known active retinoids (like 9-cis-retinoic acid or all-trans-retinoic acid) or if it follows a unique metabolic pathway leading to novel, undiscovered metabolites with distinct biological activities.
Interaction with Novel Protein Targets : Beyond its role as a precursor, this specific isomer could interact directly with other proteins. The visual cycle, which involves the precise enzymatic isomerization of all-trans-retinal to 11-cis-retinal (B22103) to sustain vision, demonstrates the highly specific protein-retinoid interactions that can occur nih.govannualreviews.org. Future studies could use proteomics and chemical biology approaches to identify novel binding proteins for this compound, potentially uncovering new roles in cellular processes.
Elucidation of Signaling Cascades : Once target proteins are identified, subsequent research can unravel the downstream signaling pathways. This could reveal unique roles for this isomer in regulating cellular processes distinct from those controlled by the more extensively studied all-trans and 13-cis isomers. Given the established role of retinoids in cell differentiation, proliferation, and apoptosis, these investigations could open new therapeutic avenues.
Advancements in Micro-scale and In Situ Analytical Characterization Techniques for Biological Systems
The accurate quantification and characterization of retinoid isomers in complex biological matrices are essential for understanding their function but are analytically challenging due to their low endogenous concentrations and sensitivity to light and oxidation nih.gov. Current state-of-the-art methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), offer the sensitivity and specificity required for analyzing small biological samples nih.govdoi.orgthermofisher.com. An UHPLC-MS/MS assay has been developed that can quantify all-trans-retinal in tissue samples as small as 15-35 mg, with a lower limit of detection in the femtomole range nih.gov.
Despite these advances, significant opportunities exist for developing next-generation analytical techniques. Future research should focus on:
Enhanced Micro-scale Analysis : Pushing the limits of detection even further to analyze retinoid profiles within single cells or subcellular compartments. This could involve coupling microfluidic "lab-on-a-chip" systems with highly sensitive mass spectrometry.
In Situ and Real-Time Monitoring : Moving beyond extraction-based methods to techniques that can monitor the localization, concentration, and metabolic conversion of this compound within living cells in real time. This could be achieved through the development of novel fluorescent probes or sensors that specifically bind to this isomer, or by advancing imaging techniques like Raman microscopy.
Minimizing Artifacts : A critical aspect of retinoid analysis is preventing isomerization or degradation during sample handling and preparation nih.gov. Future techniques should emphasize in situ derivatization or direct analysis methods that stabilize the molecule and provide a more accurate snapshot of its native state within a biological system.
| Technique | Abbreviation | Typical Sensitivity (Limit of Quantification) | Key Advantages | Limitations |
|---|---|---|---|---|
| High-Performance Liquid Chromatography with UV Detection | HPLC-UV | ~0.4–1 pmol | Economic, easy to use | Lacks mass identification, lower sensitivity |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Sub-ng/mL levels | High sensitivity and selectivity | Matrix effects, potential ion suppression |
| Ultra-High-Performance Liquid Chromatography-Tandem MS | UHPLC-MS/MS | ~5 fmol | Highest sensitivity and specificity, suitable for micro-samples | Requires derivatization for some analytes, complex instrumentation |
| Gas Chromatography-Mass Spectrometry | GC-MS | Varies | High resolving power | Requires derivatization for volatility, thermal degradation risk |
Data sourced from multiple analytical studies on retinoids nih.govnih.govthermofisher.com.
Potential in Materials Science and Optoelectronic Applications as a Precursor
The unique structure of this compound, characterized by a conjugated π-system of alternating double and single bonds, makes it an intriguing candidate as a building block for novel organic materials. Conjugated polymers are a class of materials with remarkable electronic and optical properties that have found applications in areas ranging from organic electronics to biomedical devices nih.govsigmaaldrich.com.
A particularly compelling future application lies in the development of retinal prostheses. Researchers have successfully used conjugated polymers to create devices that can interface with retinal neurons and restore light sensitivity in cases of photoreceptor degeneration nih.govfrontiersin.org. These organic materials offer advantages in flexibility and biocompatibility over traditional silicon-based devices nih.gov.
Future research in this area could explore:
Synthesis of Novel Conjugated Polymers : Using this compound as a monomer or precursor to synthesize new π-conjugated polymers. The specific stereochemistry of the (7E,9Z) isomer could impart unique packing and self-assembly properties to the resulting polymer, which in turn would influence its bulk electronic and optical characteristics, such as charge mobility and light absorption/emission spectra.
Tunable Optoelectronic Properties : By chemically modifying the β-ionylidene acetaldehyde structure before polymerization, it may be possible to fine-tune the properties of the final material. This could lead to the creation of polymers specifically designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors.
Biocompatible Interfaces : The inherent connection of the retinoid structure to biological systems could be leveraged to design polymers with enhanced biocompatibility for medical implants. Functionalized polymers derived from this precursor could be used to create improved interfaces between electronic devices and neural tissue, reducing inflammation and improving long-term device stability sigmaaldrich.com. The synthesis of such polymers could be achieved through methods like electropolymerization at a solution-electrode interface to create high-quality thin films suitable for device fabrication nih.gov.
Q & A
Q. What are the established synthetic routes for (7E,9Z)-β-Ionylidene acetaldehyde, and how can isomer purity be ensured?
Synthesis typically involves condensation of β-ionone derivatives with acetaldehyde under controlled conditions. To achieve the (7E,9Z) configuration, stereoselective catalysts (e.g., organometallic complexes) and low-temperature reactions are critical to minimize isomerization. Purity is validated via gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR), focusing on distinguishing between (7E,9Z) and (7E,9E) isomers using retention indices and coupling constants in -NMR spectra .
Q. How is the structural conformation of (7E,9Z)-β-Ionylidene acetaldehyde characterized in biological systems?
X-ray crystallography and cryo-electron microscopy (cryo-EM) are employed to resolve spatiotemporal conformations. For dynamic studies, molecular dynamics (MD) simulations (e.g., 200 ns trajectories) track aldehyde group interactions within protein channels, as demonstrated in AdhE spirosome studies . Nuclear Overhauser effect (NOE) NMR experiments further validate spatial proximity of double bonds in solution.
Q. What is the ecological role of (7E,9Z)-β-Ionylidene acetaldehyde in Lepidoptera species?
Field assays and electrophysiological recordings (electroantennography) confirm its function as a sex pheromone component in Sterrha species. Dose-response experiments in methylcellulose media quantify attraction thresholds, while GC-MS identifies trace enantiomers that modulate behavioral specificity .
Advanced Research Questions
Q. How does conformational flexibility of (7E,9Z)-β-Ionylidene acetaldehyde influence its binding kinetics in enzyme active sites?
Extended vs. compact conformations alter residence times in catalytic pockets. MD simulations (e.g., NAMD or GROMACS) with umbrella sampling calculate free-energy profiles, while mutagenesis studies (e.g., alanine scanning) identify residues critical for stabilizing the (7E,9Z) isomer. Comparative analyses with (7E,9E) analogs reveal steric clashes in compact conformations that reduce catalytic efficiency .
Q. What methodological approaches resolve contradictions in acetaldehyde-related DNA damage studies involving (7E,9Z)-β-Ionylidene derivatives?
Controlled exposure assays (e.g., 30–60 min treatments in mammalian cell lines) combined with comet assays quantify DNA strand breaks. Homologous recombination (HR) repair efficiency is measured via fluorescence-activated cell sorting (FACS) using RAD51-GFP reporters. Dose-dependent discrepancies arise from variable acetaldehyde stability in media, necessitating real-time monitoring via headspace GC .
Q. How do reversible condensation products of (7E,9Z)-β-Ionylidene acetaldehyde complicate quantitative analysis in oxidation studies?
Reversible adducts with sulfites or thiols require speciation analysis via high-performance liquid chromatography (HPLC) with post-column derivatization. Kinetic studies (e.g., stopped-flow UV-Vis) measure equilibrium constants for adduct formation, while -NMR tracks proton exchange rates. Data normalization accounts for bound vs. free aldehyde fractions .
Q. What gaps exist in toxicological risk assessments for (7E,9Z)-β-Ionylidene acetaldehyde, and how can they be addressed?
Current data lack chronic exposure models and metabolomic profiles. In vitro hepatocyte assays (e.g., HepG2 cells) with LC-MS-based metabolomics identify reactive intermediates, while transgenic rodent models (e.g., CYP2E1 knockouts) assess carcinogenicity risks. Precautionary re-evaluation frameworks, as proposed by the DFG Senate Commission, emphasize threshold-of-toxicological-concern (TTC) models for flavoring agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
